1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 895929-62-1
VCID: VC21397912
InChI: InChI=1S/C10H9Cl2N3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2
SMILES: C1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)Cl
Molecular Formula: C10H9Cl2N3
Molecular Weight: 242.1g/mol

1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine

CAS No.: 895929-62-1

Cat. No.: VC21397912

Molecular Formula: C10H9Cl2N3

Molecular Weight: 242.1g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine - 895929-62-1

Specification

CAS No. 895929-62-1
Molecular Formula C10H9Cl2N3
Molecular Weight 242.1g/mol
IUPAC Name 1-[(3,4-dichlorophenyl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C10H9Cl2N3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2
Standard InChI Key ZKDGSECMKLUWRL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)Cl

Introduction

Property1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine1-Ethyl-1H-pyrazol-4-amine
Molecular FormulaC10H9Cl2N3C5H9N3
Molecular Weight242.11 g/mol111.15 g/mol
StructurePyrazole with dichlorobenzyl at N1, amine at C4Pyrazole with ethyl at N1, amine at C4
LipophilicityHigher (due to dichlorobenzyl group)Lower (due to ethyl group)
ReactivityInfluenced by electron-withdrawing chlorine atomsStandard pyrazole reactivity
Recommended StorageUnder inert gas at 2-8°C (similar to related compounds)Under inert gas (nitrogen or argon) at 2-8°C

Chemical Reactivity

The chemical reactivity of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine is governed by its functional groups and structural features. The compound possesses several reactive sites that enable it to participate in various chemical transformations, making it valuable in organic synthesis and medicinal chemistry.

The primary amine group at the C4 position of the pyrazole ring is particularly significant for the compound's reactivity. This amine can undergo typical reactions associated with primary aromatic amines, including:

  • Nucleophilic substitution reactions, where the amine acts as a nucleophile, enabling the compound to participate in coupling reactions with electrophiles such as acid chlorides, anhydrides, or aldehydes.

  • Condensation reactions with carbonyl compounds to form imines or Schiff bases, which are important intermediates in the synthesis of more complex molecules.

  • Amidation reactions to form amide bonds, allowing incorporation into peptide-like structures or other biologically relevant molecules.

The pyrazole ring itself can participate in various reactions characteristic of aromatic heterocycles, such as electrophilic aromatic substitution, though these reactions may be influenced by the electron-donating effect of the amine group. The 3,4-dichlorobenzyl group introduces additional reactive possibilities, particularly at the carbon-chlorine bonds, which can potentially undergo metal-catalyzed coupling reactions.

An example of how similar pyrazole derivatives are used in synthetic chemistry is seen in the preparation of asymmetric mono-carbonyl analogues of curcumin (MACs), where 1H-pyrazole-4-carbaldehyde derivatives undergo Claisen-Schmidt condensation with 4-phenylbut-3-en-2-one derivatives: "In this study, 32 asymmetric MACs fused with 1-aryl-1H-pyrazole (7a–10h) were synthesized and characterized to develop new curcumin analogues" . While this specific reaction involves a carbaldehyde rather than an amine at the 4-position, it demonstrates the synthetic utility of functionalized pyrazoles in creating biologically active compounds.

Applications in Research and Medicine

1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine has numerous applications in scientific research and potential uses in medicine, stemming from its unique chemical structure and biological properties. These applications span several fields, including organic chemistry, medicinal chemistry, and drug discovery.

In organic chemistry, the compound serves as a valuable building block for the synthesis of more complex molecules. The amine functionality at the 4-position of the pyrazole ring provides a reactive site for further chemical modifications, enabling the creation of diverse chemical libraries for structure-activity relationship studies. This is particularly important in medicinal chemistry, where systematic structural modifications can lead to the identification of compounds with improved pharmacological profiles.

The compound's potential antimicrobial properties make it a candidate for research in developing new antimicrobial agents. With the global challenge of antibiotic resistance continuing to grow, novel chemical scaffolds like substituted pyrazoles represent important starting points for the development of antibiotics with new mechanisms of action. The ability of similar compounds to disrupt bacterial cell membranes suggests a potential mechanism through which 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine might exert antibacterial effects.

In cancer research, the compound may serve as a lead structure for developing anticancer agents. Related pyrazole derivatives have shown promising antiproliferative activity against various cancer cell lines, suggesting that 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine could similarly be investigated for its anticancer potential. The structural features of the compound, particularly the dichlorobenzyl group, may contribute to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival.

Furthermore, the structural similarity to compounds that act as CDK inhibitors suggests potential applications in targeting cell cycle dysregulation, a hallmark of cancer. As demonstrated with N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which have shown potent CDK2 inhibitory activity and antiproliferative effects against cancer cell lines , pyrazole-based compounds like 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine may offer avenues for developing targeted cancer therapies.

Beyond antimicrobial and anticancer applications, the compound may also find uses in other therapeutic areas where pyrazole derivatives have shown activity, including anti-inflammatory, antiviral, and central nervous system disorders. The versatility of the pyrazole scaffold in medicinal chemistry makes 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine a compound with broad potential for diverse biomedical applications.

Comparison with Similar Compounds

To understand the unique characteristics and potential advantages of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine, it is valuable to compare it with structurally related compounds. This comparison provides insights into how specific structural features influence chemical properties and biological activities.

One closely related compound is 1-ethyl-1H-pyrazol-4-amine, which shares the pyrazole core with an amine at the 4-position but differs in having an ethyl group rather than a dichlorobenzyl group at the N1 position. This structural difference significantly impacts the compound's properties and behavior. The smaller ethyl group in 1-ethyl-1H-pyrazol-4-amine results in a lower molecular weight (111.15 g/mol compared to 242.11 g/mol for 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine) and likely confers different physicochemical properties, including reduced lipophilicity and potentially different biological target interactions.

Another important comparison is with compounds that incorporate the pyrazole scaffold in more complex structures, such as the asymmetric mono-carbonyl analogues of curcumin (MACs) fused with 1-aryl-1H-pyrazole. These compounds, synthesized through Claisen-Schmidt condensation, represent examples of how the pyrazole scaffold can be integrated into larger molecular frameworks to create compounds with specific biological activities .

Table 2 presents a comparative analysis of 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine with several structurally related compounds:

CompoundStructural DifferencesPotential Impact on Activity
1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amineReference compoundCombination of dichlorobenzyl group and amine enables specific biological activities
1-Ethyl-1H-pyrazol-4-amineSmaller ethyl group at N1Reduced lipophilicity, potentially different biological target specificity
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-aminesComplex structure with pyrimidine core and multiple pyrazole ringsPotent CDK2 inhibitory activity (Ki = 0.005 μM)
1-Aryl-1H-pyrazole MACsIncorporation into curcumin analoguesPotential anticancer and anti-inflammatory properties

The dichlorobenzyl substitution in 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine is particularly noteworthy, as chlorinated aromatic rings are common features in many drugs and bioactive compounds. The chlorine atoms can enhance binding to hydrophobic pockets in protein targets, improve membrane permeability, and increase metabolic stability. In contrast, compounds with different substituents at the N1 position may exhibit altered binding profiles and different biological activities.

The comparison with N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines is especially interesting, as these compounds have demonstrated potent and selective CDK2 inhibitory activity with potential applications in cancer treatment . While 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine has a simpler structure, the shared pyrazole-4-amine motif suggests potential for similar biological interactions, possibly with different selectivity profiles due to the dichlorobenzyl substituent.

Current Research and Future Directions

Research involving 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine and structurally related pyrazole derivatives continues to evolve, with several promising directions emerging in recent scientific literature. Current research efforts are focused on expanding our understanding of the compound's biological activities, optimizing its properties for specific applications, and exploring novel therapeutic uses.

In the field of medicinal chemistry, there is ongoing interest in developing pyrazole-based compounds as potential pharmaceutical agents. The synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as CDK2 inhibitors represents one such direction, with compounds showing potent inhibitory activity against CDK2 (Ki = 0.005 μM) and sub-micromolar antiproliferative activity against multiple cancer cell lines . This research highlights the potential of pyrazole-containing compounds as targeted anticancer agents, suggesting similar applications might be explored for 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine.

Another active area of research involves the incorporation of pyrazole derivatives into larger molecular frameworks to create compounds with enhanced or novel biological properties. For example, the synthesis of asymmetric mono-carbonyl analogues of curcumin fused with 1-aryl-1H-pyrazole demonstrates how the pyrazole scaffold can be integrated into designs inspired by natural products to develop new bioactive compounds . Such approaches could potentially be applied to 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine to create hybrid molecules with improved pharmacological profiles.

Future research directions might include:

  • Structure-activity relationship studies to understand how modifications to the dichlorobenzyl group or other portions of the molecule affect biological activity and target selectivity.

  • Detailed mechanistic investigations to elucidate the precise molecular targets and pathways through which 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine exerts its biological effects.

  • Development of more efficient synthetic routes to facilitate larger-scale production and derivatization for comprehensive biological testing.

  • Exploration of potential applications beyond antimicrobial and anticancer activities, such as anti-inflammatory, antiviral, or central nervous system-targeted therapies.

  • Computational studies to predict interactions with potential biological targets and guide rational design of optimized derivatives.

As research techniques continue to advance, particularly in areas such as targeted protein degradation, antibody-drug conjugates, and precision medicine, compounds like 1-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine may find new applications in these emerging therapeutic modalities. The versatility of the pyrazole scaffold, combined with the unique properties conferred by the dichlorobenzyl substituent, positions this compound as a valuable starting point for diverse research initiatives in medicinal chemistry and drug discovery.

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